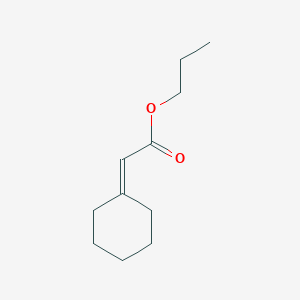

Propyl cyclohexylideneacetate

CAS No.: 65792-52-1

Cat. No.: VC19379411

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65792-52-1 |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | propyl 2-cyclohexylideneacetate |

| Standard InChI | InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3 |

| Standard InChI Key | QHCBAYOJCKYBMA-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C=C1CCCCC1 |

Introduction

Chemical Structure and Nomenclature

Propyl cyclohexylideneacetate (systematic IUPAC name: propyl 2-cyclohexylideneacetate) features a cyclohexane ring fused to an α,β-unsaturated ester system. The compound’s structure comprises:

-

A cyclohexylidene group (C6H10), where the cyclohexane ring adopts a chair conformation with one double bond, introducing planar rigidity.

-

An α,β-unsaturated ester moiety (CH2COO-), which confers electrophilic reactivity at the β-carbon.

-

A propyl chain (-OCH2CH2CH3) as the ester alkyl group, influencing solubility and volatility.

The conjugated system between the cyclohexylidene group and the ester enhances stability and enables participation in Diels-Alder reactions, Michael additions, and other cycloadditions .

Synthesis and Manufacturing

Classical Esterification Routes

Propyl cyclohexylideneacetate is typically synthesized via acid-catalyzed esterification of cyclohexylideneacetic acid with propanol. This method parallels the synthesis of its ethyl analog, ethyl cyclohexylideneacetate, which is well-documented in the literature . Key steps include:

-

Formation of cyclohexylideneacetic acid: Cyclohexanone undergoes condensation with malonic acid in the presence of piperidine, followed by decarboxylation.

-

Esterification: The acid reacts with excess propanol under reflux with sulfuric acid as a catalyst.

Reaction Scheme:

Transesterification Methods

An alternative route involves transesterification of methyl or ethyl cyclohexylideneacetate with propanol. This method avoids handling corrosive acids and is favored for industrial-scale production :

Physicochemical Properties

While experimental data for propyl cyclohexylideneacetate are scarce, its properties can be extrapolated from its ethyl analog and homologous esters :

The extended propyl chain increases molecular weight and boiling point compared to the ethyl derivative, while marginally reducing polarity.

Reactivity and Functionalization

The α,β-unsaturated ester moiety renders propyl cyclohexylideneacetate highly reactive toward nucleophiles and dienes:

Michael Additions

The β-carbon acts as an electrophilic site, enabling conjugate additions with amines, thiols, and enolates. For example:

Such adducts are intermediates in pharmaceutical synthesis, particularly for antimalarial compounds .

Diels-Alder Reactions

The cyclohexylidene group serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic products:

Applications in Pharmaceutical Research

Although direct studies on propyl cyclohexylideneacetate are lacking, structurally related compounds demonstrate significant bioactivity:

Antimalarial Agents

Tambjamines and prodigiosins—natural products containing α,β-unsaturated esters—exhibit potent antimalarial activity by inhibiting hemozoin formation in Plasmodium falciparum . Propyl cyclohexylideneacetate’s electrophilic β-carbon could similarly disrupt parasitic heme detoxification pathways.

Cytotoxic Agents

Prodigiosin analogs with alkyl ester groups show selective cytotoxicity against cancer cell lines (e.g., HepG2) . The propyl ester’s lipophilicity may enhance cell membrane permeability, potentiating antitumor effects.

Industrial and Synthetic Uses

Solvent and Plasticizer

Propyl cyclohexylideneacetate’s moderate volatility and compatibility with polymers make it a candidate for specialty solvents and PVC plasticizers.

Intermediate in Organic Synthesis

The compound serves as a building block for:

-

Heterocyclic compounds: Via cyclization reactions with hydrazines or hydroxylamines.

-

Polymer precursors: Through radical-initiated polymerization of the α,β-unsaturated system.

Future Research Directions

-

Detailed Spectroscopic Characterization: NMR (¹H, ¹³C) and IR studies to confirm structure and purity.

-

Pharmacological Screening: Evaluation against malaria parasites and cancer cell lines.

-

Process Optimization: Development of green synthesis methods using enzymatic catalysis or microwave-assisted reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume